Structural and Functional Profiling of [1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol: A Versatile Fluorinated Building Block in Modern Drug Discovery
Structural and Functional Profiling of [1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol: A Versatile Fluorinated Building Block in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. [1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol (CAS: 1934686-57-3) represents a highly specialized aliphatic building block that synergizes the conformational rigidity of a cyclopropyl ring with the electron-withdrawing and sterically demanding properties of a trifluoroethyl group[1],[2]. As a Senior Application Scientist, I present this whitepaper to deconstruct the physicochemical properties, mechanistic rationale, and synthetic workflows associated with this privileged pharmacophore, specifically highlighting its utility in the development of next-generation kinase inhibitors.
Molecular Architecture & Physicochemical Profiling
The molecular architecture of [1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol is defined by three distinct functional domains:
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The Cyclopropyl Core: Provides a rigid, sp²-like scaffold that locks the attached substituents into a defined spatial trajectory.
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The 2,2,2-Trifluoroethyl Group: Imparts significant lipophilicity and metabolic shielding.
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The Hydroxymethyl Handle: Serves as a versatile synthetic anchor for downstream functionalization (e.g., esterification, etherification, or conversion to an amine)[2].
Quantitative Physicochemical Data
The following table summarizes the core quantitative data for this building block, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior:
| Property | Value |
| Chemical Name | [1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol |
| CAS Registry Number | 1934686-57-3 |
| Molecular Formula | C₆H₉F₃O |
| Molecular Weight | 154.13 g/mol |
| Density (Predicted) | 1.241 ± 0.06 g/cm³ |
| pKa (Predicted) | 15.10 ± 0.10 |
| Canonical SMILES | C1CC1(CC(F)(F)F)CO |
Mechanistic Rationale in Drug Design
The selection of the[1-(2,2,2-trifluoroethyl)cyclopropyl] moiety is rarely arbitrary; it is driven by strict causality in structure-activity relationship (SAR) optimization.
Entropic Optimization via Conformational Locking: The cyclopropyl ring restricts the rotational degrees of freedom of the trifluoroethyl side chain. When the drug molecule binds to a target protein's hydrophobic pocket, this pre-organization significantly reduces the entropic penalty of binding ( ΔS ), leading to a more favorable overall free energy of binding ( ΔG ).
Metabolic Shielding: The strong C-F bond (~116 kcal/mol) is highly resistant to oxidative cleavage. By placing a trifluoroethyl group at a potential site of metabolism, medicinal chemists can effectively block Cytochrome P450-mediated oxidation, thereby extending the drug's half-life.
Application in Oncology (CDK2 Inhibitors): This building block has been successfully integrated into the development of Cyclin-dependent kinase 2 (CDK2) inhibitors, as detailed in the [4]. CDK2, when complexed with Cyclin E, drives the cell cycle from the G1 to the S phase. Amplification of Cyclin E is a known resistance mechanism in HER2+ breast cancers[4]. Incorporating the bulky, fluorinated cyclopropyl moiety into a carbamate or amine scaffold allows the inhibitor to fit snugly into the hydrophobic ATP-binding site of CDK2, enhancing both kinase selectivity and residence time[4],[5].
Fig 1. Mechanism of action for CDK2 inhibitors utilizing the fluorinated cyclopropyl scaffold.
Synthetic Methodologies & Experimental Workflows
To utilize this alcohol in drug discovery, it is frequently converted into a primary amine—specifically, 1-[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine hydrochloride [6],[7]. This amine serves as a potent nucleophile for coupling with electrophilic kinase core scaffolds.
Step-by-Step Protocol: Amination Workflow
Note: This protocol is designed as a self-validating system. Proceed with anhydrous conditions under an inert N₂ atmosphere.
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Activation (Mesylation):
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Causality: The primary hydroxyl group is a poor leaving group. Conversion to a methanesulfonate (mesylate) ester drastically lowers the activation energy for subsequent nucleophilic attack.
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Procedure: Dissolve[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add triethylamine (TEA, 1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.
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Nucleophilic Displacement (Azidation):
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Causality: Sodium azide (NaN₃) is a powerful, non-bulky nucleophile that efficiently displaces the mesylate via an Sₙ2 mechanism. DMF is used to solvate the Na⁺ cation, maximizing the reactivity of the azide anion.
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Procedure: Dissolve the crude mesylate in anhydrous DMF. Add NaN₃ (2.0 eq) and heat to 80 °C for 6 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF.
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Staudinger Reduction:
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Causality: Triphenylphosphine (PPh₃) selectively reduces the azide to a primary amine via a phosphazene intermediate without risking reductive defluorination of the CF₃ group.
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Procedure: Dissolve the azide intermediate in a 10:1 mixture of THF and water. Add PPh₃ (1.2 eq) in portions. Stir at room temperature until nitrogen evolution ceases, then heat to 50 °C for 4 hours.
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Salt Formation:
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Causality: The resulting free amine is volatile and prone to degradation. Precipitation as a hydrochloride salt guarantees long-term bench stability.
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Procedure: Extract the crude amine into diethyl ether. Add 4M HCl in dioxane dropwise at 0 °C. Filter the resulting white precipitate and dry under vacuum to yield the amine hydrochloride[6].
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Fig 2. Step-by-step synthetic workflow for the amination of the fluorinated building block.
Analytical Validation
To ensure scientific integrity, the synthesized amine hydrochloride must be validated using the following orthogonal analytical techniques:
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¹⁹F NMR (376 MHz, CDCl₃): The -CF₃ group must appear as a distinct triplet (or complex multiplet due to long-range coupling) at approximately -65.0 ppm . A shift or loss of this signal indicates unintended defluorination.
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¹H NMR (400 MHz, CDCl₃): The highly shielded cyclopropyl protons will appear as complex multiplets upfield between 0.5 and 1.2 ppm due to the diamagnetic anisotropy of the strained ring. The -CH₂-CF₃ protons will present as a characteristic quartet around 2.2 ppm ( 3JHF≈10 Hz).
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LC-MS (ESI+): The free amine (C₆H₁₀F₃N, Exact Mass: 153.08) should yield a dominant [M+H]⁺ molecular ion peak at m/z 154.1 .
References
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NextSDS. "[1-(2,2,2-trifluoroethyl)cyclopropyl]methanol — Chemical Substance." NextSDS. [Link]
- Freeman-Cook, K. et al. "CDK2 inhibitors." United States Patent US11014911B2.
Sources
- 1. nextsds.com [nextsds.com]
- 2. (1-(2,2,2-Trifluoroethyl)cyclopropyl)methanol | 1934686-57-3 [m.chemicalbook.com]
- 3. (1-(2,2,2-Trifluoroethyl)cyclopropyl)methanol | 1934686-57-3 [m.chemicalbook.com]
- 4. US11014911B2 - CDK2 inhibitors - Google Patents [patents.google.com]
- 5. US11014911, Example 454 | C20H24F3N5O4 | CID 155041067 - PubChem [pubchem.ncbi.nlm.nih.gov]
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